Osivelotor

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

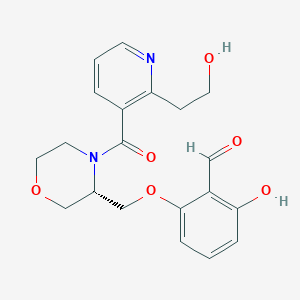

Structure

3D Structure

Properties

CAS No. |

2417955-18-9 |

|---|---|

Molecular Formula |

C20H22N2O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde |

InChI |

InChI=1S/C20H22N2O6/c23-9-6-17-15(3-2-7-21-17)20(26)22-8-10-27-12-14(22)13-28-19-5-1-4-18(25)16(19)11-24/h1-5,7,11,14,23,25H,6,8-10,12-13H2/t14-/m0/s1 |

InChI Key |

NIWBSQAKKNNWBT-AWEZNQCLSA-N |

Isomeric SMILES |

C1COC[C@H](N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O |

Canonical SMILES |

C1COCC(N1C(=O)C2=C(N=CC=C2)CCO)COC3=CC=CC(=C3C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Osivelotor's Mechanism of Action in Sickle Cell Disease: A Technical Guide

Introduction

Osivelotor (formerly GBT021601) is an investigational, orally administered small molecule in development for the treatment of sickle cell disease (SCD).[1][2] Developed as a next-generation sickle hemoglobin (HbS) polymerization inhibitor, it aims to address the root cause of SCD by preventing the sickling of red blood cells.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, and details the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Allosteric Modulation of Hemoglobin Oxygen Affinity

The central driver of sickle cell disease pathophysiology is the polymerization of deoxygenated sickle hemoglobin (HbS).[1] this compound is designed to directly inhibit this process. Its mechanism of action is centered on its ability to bind to the alpha-chain of the hemoglobin molecule, which in turn increases hemoglobin's affinity for oxygen. This stabilizes the hemoglobin in its oxygenated state, a conformation that is resistant to polymerization. By preventing the formation of rigid HbS polymers, this compound is expected to reduce red blood cell sickling, improve red blood cell deformability, and decrease hemolysis, thereby mitigating the downstream clinical manifestations of SCD.

Signaling Pathway and Downstream Effects

While not a classical signaling pathway involving enzymatic cascades, the action of this compound initiates a cascade of positive downstream effects on red blood cell health and the overall pathophysiology of sickle cell disease. The following diagram illustrates this pathway.

Caption: Downstream effects of this compound's mechanism of action.

Quantitative Data from Clinical and Preclinical Studies

This compound has demonstrated promising results in both preclinical and clinical settings. The following tables summarize key quantitative data.

Table 1: Preclinical Pharmacokinetic Comparison of this compound (GBT021601) and Voxelotor in Rats

| Parameter | This compound (GBT021601) | Voxelotor | Fold Improvement |

| Exposure (AUC) | ~4.8-fold greater | Baseline | ~4.8x |

| Half-life | ~3.5-fold longer | Baseline | ~3.5x |

Data from a study in rats.

Table 2: Preliminary Efficacy Data from Phase 2/3 Study (NCT05431088) in Adults with SCD (12 weeks)

| Parameter | 100 mg this compound (n=13) | 150 mg this compound (n=12) |

| Mean Increase in Hemoglobin (g/dL) | 2.63 (SD 1.42) | 3.27 (SD 1.70) |

| Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 |

| Median Point of Sickling (PoS) (mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 |

| Median Hemoglobin Occupancy (%) | ~34.6% | ~54.3% |

Data from Part A of the Phase 2/3 study presented at EHA 2024.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Population | Half-life |

| Healthy Volunteers | 19.9 to 30.7 days |

| SCD Patients | ~10 days |

Data from a Phase 1 study.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism and effects of this compound.

Ektacytometry for Red Blood Cell Deformability

Ektacytometry is a laser-diffraction technique used to measure red blood cell deformability. The "Oxygenscan" is a specific application of ektacytometry that assesses deformability under varying oxygen concentrations.

Experimental Workflow:

Caption: Workflow for ektacytometry (Oxygenscan) analysis.

Methodology:

-

Sample Preparation: Whole blood is collected in tubes containing EDTA as an anticoagulant. A dilute suspension of red blood cells is prepared in a viscous medium, typically a polyvinylpyrrolidone (PVP) solution, to enhance the shear stress applied to the cells.

-

Instrumentation: The red blood cell suspension is loaded into an ektacytometer, such as the Laser-assisted Optical Rotational Cell Analyzer (LORRCA).

-

Deoxygenation/Reoxygenation Cycle: The instrument subjects the cells to a controlled cycle of deoxygenation, by introducing nitrogen gas, followed by reoxygenation with ambient air.

-

Data Acquisition: A laser beam is passed through the cell suspension, creating a diffraction pattern. The shape of this pattern changes as the red blood cells deform in response to the applied shear stress.

-

Data Analysis: The diffraction pattern is analyzed to calculate the Elongation Index (EI), a measure of red blood cell deformability. The Point of Sickling (PoS) is the oxygen partial pressure at which the EI begins to decrease, indicating the onset of sickling.

Hemoglobin Occupancy Assay

Determining the percentage of hemoglobin bound by this compound (hemoglobin occupancy) is crucial for understanding its pharmacodynamic effects.

Logical Relationship for Assay Development:

Caption: Logical workflow for determining hemoglobin occupancy.

Methodology:

-

Sample Collection: Whole blood samples are collected from subjects at various time points after this compound administration.

-

Red Blood Cell Lysis and Hemoglobin Extraction: Red blood cells are isolated and lysed to release the hemoglobin.

-

Quantification of this compound: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method used to quantify the concentration of this compound in the hemoglobin extract.

-

Quantification of Total Hemoglobin: The total hemoglobin concentration in the extract is measured using a standard laboratory method.

-

Calculation of Hemoglobin Occupancy: The percentage of hemoglobin occupancy is calculated based on the molar ratio of this compound to hemoglobin.

Conclusion

This compound's mechanism of action as a potent inhibitor of sickle hemoglobin polymerization by increasing oxygen affinity holds significant promise for the treatment of sickle cell disease. Preclinical and emerging clinical data support its potential to improve red blood cell health and key hematological parameters. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel therapies for sickle cell disease.

References

Preclinical Profile of Osivelotor (GBT021601): A Novel Sickle Hemoglobin Polymerization Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule that acts as a potent inhibitor of sickle hemoglobin (HbS) polymerization.[1] Developed to address the underlying pathophysiology of sickle cell disease (SCD), this compound works by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of HbS and preventing the conformational changes that lead to sickling, hemolysis, and vaso-occlusion.[2][3] Preclinical studies have demonstrated its potential for greater efficacy and an improved pharmacokinetic profile compared to the first-generation HbS polymerization inhibitor, voxelotor.[1][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, with detailed experimental protocols and data presented for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modification of hemoglobin. It binds to the alpha chain of the hemoglobin molecule, which in turn increases the oxygen affinity of both normal hemoglobin and HbS. By stabilizing hemoglobin in its oxygenated form, this compound directly inhibits the polymerization of deoxygenated HbS, which is the seminal event in the pathophysiology of SCD. This inhibition of polymerization is expected to reduce red blood cell (RBC) sickling, decrease hemolysis, and improve blood flow, thereby mitigating the clinical manifestations of the disease.

References

- 1. Discovery of this compound (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sicklecellanemianews.com [sicklecellanemianews.com]

- 3. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]

- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]

The Discovery and Development of Osivelotor for Sickle Cell Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sickle Cell Disease (SCD) is a debilitating genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, and vaso-occlusive crises (VOCs). Osivelotor (formerly known as GBT021601, GBT601, and PF-07940367) is a next-generation, orally bioavailable small molecule that acts as a potent HbS polymerization inhibitor.[1] Developed by Global Blood Therapeutics and now under the stewardship of Pfizer, this compound represents a significant advancement in the therapeutic landscape for SCD.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, complete with detailed experimental protocols and quantitative data summaries to support further research and development in this critical area.

Introduction to Sickle Cell Disease and the Therapeutic Rationale for this compound

SCD arises from a single point mutation in the β-globin gene, resulting in the substitution of glutamic acid with valine at the sixth position. This seemingly minor alteration has profound pathological consequences. Deoxygenated HbS molecules aggregate into rigid polymers, distorting the biconcave disc shape of RBCs into a characteristic sickle or crescent form. These deformed cells are less flexible, leading to microvascular obstruction, chronic hemolytic anemia, and recurrent, painful VOCs.

The therapeutic strategy underpinning this compound is to allosterically modulate the oxygen affinity of hemoglobin. By increasing hemoglobin's affinity for oxygen, this compound stabilizes the oxygenated state of HbS, a conformation that is resistant to polymerization.[2] This approach directly targets the root cause of RBC sickling, offering the potential to ameliorate the downstream clinical manifestations of SCD. This compound is a successor to voxelotor, the first-in-class HbS polymerization inhibitor, and has demonstrated improved pharmacokinetic properties, potentially allowing for higher hemoglobin occupancy at lower doses.[3]

Mechanism of Action

This compound is an allosteric modulator that binds to the N-terminal valine of the alpha-chain of hemoglobin through a reversible covalent Schiff-base linkage.[4] This binding event stabilizes the high-oxygen-affinity R-state of hemoglobin, thereby shifting the oxygen-hemoglobin dissociation curve to the left. The increased oxygen affinity reduces the concentration of deoxygenated HbS, the substrate for polymerization. By inhibiting the initial and critical step of HbS aggregation, this compound prevents the cascade of events that leads to RBC sickling and its associated pathologies.

Preclinical Development

In Vitro Studies

Initial preclinical evaluation of this compound involved a series of in vitro assays to characterize its effect on hemoglobin oxygen affinity and red blood cell sickling.

Table 1: Summary of Preclinical In Vitro Data

| Parameter | Assay | Key Findings | Reference |

| Hemoglobin Oxygen Affinity | Oxygen Dissociation Assay | Dose-dependent increase in hemoglobin oxygen affinity. | |

| RBC Sickling | Hypoxic Sickling Assay | Significant reduction in the percentage of sickled RBCs under hypoxic conditions. | |

| RBC Deformability | Ektacytometry (Oxygenscan) | Improved RBC deformability and a decrease in the point of sickling (PoS). |

In Vivo Studies

Preclinical in vivo studies were conducted in murine models of SCD to assess the pharmacokinetic and pharmacodynamic properties of this compound.

Table 2: Summary of Preclinical In Vivo Data (Murine Model)

| Parameter | Key Findings | Reference |

| Pharmacokinetics | This compound demonstrated a longer half-life and greater exposure compared to voxelotor. | |

| Hemoglobin Levels | Treatment resulted in increased hemoglobin levels. | |

| RBC Half-life | Increased red blood cell half-life was observed. | |

| Reticulocyte Count | A reduction in reticulocyte counts was noted, indicative of decreased hemolysis. |

Clinical Development

This compound is currently being evaluated in a multi-part Phase 2/3 clinical trial (NCT05431088) in adult and pediatric patients with SCD. Preliminary results from the dose-finding part of this study have been promising.

Phase 1 Studies

A Phase 1 trial (NCT04983264) in healthy volunteers and a small cohort of adults with SCD established the safety, tolerability, and pharmacokinetic profile of this compound. The study demonstrated that this compound was well-tolerated and effectively increased hemoglobin's affinity for oxygen.

Table 3: Summary of Phase 1 Clinical Trial Data (SCD Cohort)

| Parameter | Dosing | Key Findings | Reference |

| Safety and Tolerability | Single and multiple ascending doses | Generally well-tolerated with no major safety concerns. | |

| Pharmacokinetics | Oral administration | Dose-dependent increase in exposure. Terminal elimination half-life of approximately 10 days in SCD patients. | |

| Pharmacodynamics | Oral administration | Increased hemoglobin-oxygen affinity, improved RBC deformability, and reduced number of circulating sickled cells. |

Phase 2/3 Study (NCT05431088)

Preliminary data from Part A of the ongoing Phase 2/3 study, a 12-week open-label, dose-finding study in adults with SCD, have shown clinically meaningful improvements in hematological parameters.

Table 4: Preliminary Efficacy Results from Phase 2/3 Study (Part A) at Week 12

| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) | Reference |

| Mean Change in Hemoglobin (g/dL) | +2.63 (SD 1.42) | +3.27 (SD 1.70) | |

| Mean Change in Hematocrit (%) | +7.83 (SD 4.06) | +9.73 (SD 4.26) | |

| Change in Indirect Bilirubin | Reduction from baseline | Reduction from baseline | |

| Change in Reticulocytes | Reduction from baseline | Reduction from baseline | |

| Ektacytometry (Elongation Index) | Increased | Increased | |

| Ektacytometry (Point of Sickling) | Decreased | Decreased |

Table 5: Preliminary Safety Results from Phase 2/3 Study (Part A)

| Adverse Event Profile | Findings | Reference |

| Treatment-Emergent AEs (TEAEs) | Reported in 57.1% of patients. | |

| Most Common TEAEs | Headache, diarrhea, abdominal discomfort, nausea, urticaria. | |

| Treatment-Related TEAEs | Reported in 17.1% of patients. | |

| Serious Adverse Events (SAEs) | One death deemed unrelated to this compound. |

Experimental Protocols

Hemoglobin Oxygen Affinity Assay

This protocol describes a method for determining the oxygen equilibrium curve (OEC) of hemoglobin in the presence of a test compound.

-

Preparation of Hemoglobin Solution: Purified human hemoglobin is diluted to a final concentration of 25 µM in a suitable buffer (e.g., TES buffer).

-

Compound Incubation: The hemoglobin solution is incubated with varying concentrations of this compound or control vehicle for 45 minutes at 37°C.

-

Oxygenation: The samples are transferred to a Hemox Analyzer and oxygenated with compressed air for 10 minutes.

-

Deoxygenation and Data Acquisition: The oxygenated samples are then deoxygenated with compressed nitrogen. The Hemox Analyzer records the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation during deoxygenation, generating an OEC.

-

Data Analysis: The p50 value (the pO2 at which hemoglobin is 50% saturated with oxygen) is calculated from the OEC using the Hemox Analysis Software. A leftward shift in the OEC and a lower p50 value indicate increased oxygen affinity.

In Vitro Red Blood Cell Sickling Assay

This protocol outlines a method to quantify the antisickling activity of a compound under hypoxic conditions.

-

Blood Sample Preparation: Whole blood from SCD patients (homozygous HbSS) is collected in EDTA tubes. The blood is diluted 1:1000 in a modified HEMOX buffer (pH 7.4).

-

Compound Treatment: The diluted blood is aliquoted into 384-well plates. This compound or control vehicle (e.g., DMSO) is added to the wells.

-

Induction of Hypoxia: The plates are incubated in a hypoxic chamber with 4% oxygen and 96% nitrogen at 37°C for 1 hour to induce sickling.

-

Cell Fixation: After incubation, the RBCs are fixed by adding a 2% glutaraldehyde solution.

-

Imaging and Analysis: The morphology of the fixed RBCs is assessed using an automated high-content imaging system. The percentage of sickled cells is quantified. A reduction in the percentage of sickled cells in the presence of the compound compared to the control indicates antisickling activity.

Red Blood Cell Deformability Measurement (Ektacytometry)

This protocol describes the use of an oxygen gradient ektacytometer (e.g., LORRCA) to measure RBC deformability and the point of sickling.

-

Sample Preparation: A small volume of whole blood (e.g., 25 µL) is suspended in an iso-osmolar polyvinylpyrrolidone (PVP) solution.

-

Ektacytometry Analysis: The cell suspension is subjected to a constant shear stress in the ektacytometer. A laser beam is passed through the suspension, and the diffraction pattern is captured by a camera. The elongation index (EI), a measure of RBC deformability, is calculated from the diffraction pattern.

-

Oxygen Gradient: The analysis is performed under a controlled oxygen gradient, starting from normoxia and gradually decreasing to hypoxia, followed by reoxygenation.

-

Data Acquisition: The EI is measured continuously as a function of the partial pressure of oxygen (pO2).

-

Parameter Determination: Key parameters are determined from the resulting curve:

-

EImax: Maximum elongation index at normoxia.

-

EImin: Minimum elongation index at maximal deoxygenation.

-

Point of Sickling (PoS): The pO2 at which the EI decreases by 5% from EImax, indicating the onset of sickling.

-

Quantification of this compound in Blood Samples

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method for the accurate quantification of this compound in whole blood and plasma samples.

-

Sample Preparation: Blood samples are centrifuged to separate plasma and red blood cells. Proteins are precipitated from the samples, and the supernatant is extracted with an organic solvent.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate this compound from other blood components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification of this compound based on its specific mass-to-charge ratio.

-

Data Analysis: A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the unknown samples.

Future Directions

The promising preliminary data from the ongoing Phase 2/3 trial support the continued development of this compound as a potential disease-modifying therapy for SCD. Future research will focus on completing the pivotal clinical trials to establish the long-term efficacy and safety of this compound in a larger and more diverse patient population, including pediatric patients. Further studies may also explore the potential of this compound in combination with other SCD therapies to achieve synergistic effects. The development of robust biomarkers to predict and monitor treatment response will also be a critical area of investigation.

Conclusion

This compound represents a targeted and mechanistically driven approach to the treatment of Sickle Cell Disease. By directly inhibiting the polymerization of HbS, this compound has demonstrated the potential to improve hematological parameters and red blood cell health in patients with SCD. The comprehensive preclinical and clinical data gathered to date provide a strong foundation for its continued development. This technical guide offers a detailed overview of the scientific journey of this compound, providing valuable information for researchers and clinicians working to advance the care of individuals living with this challenging disease.

References

- 1. Discovery of this compound (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sicklecellanemianews.com [sicklecellanemianews.com]

- 3. This compound Phase II/III Trial Results | EHA 2024 [delveinsight.com]

- 4. researchgate.net [researchgate.net]

Osivelotor: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule currently under investigation for the treatment of sickle cell disease (SCD).[1][2] Developed by Global Blood Therapeutics, now part of Pfizer, this compound is a potent inhibitor of sickle hemoglobin (HbS) polymerization, the primary pathological event in SCD.[1][3] This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from preclinical and clinical studies. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals in the field of hematology and drug discovery.

Mechanism of Action

This compound's therapeutic effect stems from its ability to increase the oxygen affinity of hemoglobin.[4] It achieves this by binding covalently and reversibly to the N-terminal valine of the alpha-chain of the hemoglobin molecule. This allosteric modification stabilizes hemoglobin in its oxygenated state, thereby reducing the concentration of deoxygenated HbS, which is prone to polymerization and subsequent red blood cell (RBC) sickling. By inhibiting HbS polymerization, this compound aims to prevent the cascade of events that lead to the clinical manifestations of SCD, including hemolytic anemia, vaso-occlusive crises (VOCs), and end-organ damage.

Pharmacokinetics

This compound has demonstrated improved pharmacokinetic properties compared to the first-in-class HbS polymerization inhibitor, voxelotor, potentially allowing for higher hemoglobin occupancy at lower doses.

Healthy Volunteers

In a Phase 1 study involving 129 healthy participants, this compound was administered in single ascending doses (50–3,000 mg) and multiple ascending doses (15–100 mg once-daily maintenance doses for 14 days). The drug was generally well-tolerated and exhibited a dose-dependent increase in exposure. A key finding was its long terminal elimination half-life, ranging from 19.9 to 30.7 days, and high partitioning into the red blood cell compartment.

| Parameter | Value | Population | Study |

| Dose Range (Single Ascending) | 50 - 3,000 mg | Healthy Volunteers | Phase 1 |

| Dose Range (Multiple Ascending) | 15 - 100 mg (once daily) | Healthy Volunteers | Phase 1 |

| Terminal Elimination Half-life | 19.9 - 30.7 days | Healthy Volunteers | Phase 1 |

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Sickle Cell Disease Patients

Pharmacokinetic data in patients with SCD reveal some differences compared to healthy individuals. In a study with six SCD patients, the terminal elimination half-life of this compound was shorter, approximately 10 days. This disease-dependent pharmacokinetic profile is an important consideration for dosing strategies in this patient population.

| Parameter | Value | Population | Study |

| Terminal Elimination Half-life | ~10 days | SCD Patients | Phase 1 |

Table 2: Pharmacokinetic Parameters of this compound in Sickle Cell Disease Patients

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action and have been evaluated through various biomarkers in clinical trials.

Hemoglobin Occupancy and Levels

A dose-dependent increase in the percentage of hemoglobin bound by this compound (%Hb occupancy) has been observed. This increased occupancy is correlated with improvements in hemoglobin concentration. In a Phase 2/3 study (NCT05431088), patients receiving 100 mg and 150 mg of this compound daily for 12 weeks showed significant mean increases in hemoglobin levels.

| Dose | Mean Increase in Hemoglobin (g/dL) | Duration | Study |

| 100 mg | 2.63 | 12 weeks | Phase 2/3 (NCT05431088) |

| 150 mg | 3.27 | 12 weeks | Phase 2/3 (NCT05431088) |

Table 3: Effect of this compound on Hemoglobin Levels in SCD Patients

| Dose | Median %Hb Occupancy (Range) | Duration | Study |

| 100 mg | ~34.6% (19.1–54.6%) | 12 weeks | Phase 2/3 (NCT05431088) |

| 150 mg | 54.3% (39.9–73.1%) | 12 weeks | Phase 2/3 (NCT05431088) |

Table 4: Hemoglobin Occupancy with this compound in SCD Patients

Markers of Hemolysis

Consistent with its mechanism of inhibiting RBC sickling and subsequent destruction, this compound treatment has led to reductions in key markers of hemolysis, including indirect bilirubin and reticulocyte counts.

| Marker | Observation | Study |

| Indirect Bilirubin | Reductions from baseline | Phase 2/3 (NCT05431088) |

| Reticulocytes | Reductions from baseline | Phase 2/3 (NCT05431088) |

Table 5: Effect of this compound on Markers of Hemolysis

Red Blood Cell Deformability

Ektacytometry, a technique to measure RBC deformability, has been a crucial tool in assessing the pharmacodynamic effects of this compound. The "Oxygenscan" method, in particular, evaluates RBC deformability as a function of oxygen partial pressure. Treatment with this compound has shown to improve RBC deformability, as indicated by an increase in the maximum elongation index (EImax) and a decrease in the point of sickling (PoS), which is the oxygen pressure at which sickling begins.

| Dose | Baseline EImax | EImax at Week 12 | Baseline PoS (mmHg) | PoS at Week 12 (mmHg) | Study |

| 100 mg | 0.37 | 0.53 | 37.8 | 20.8 | Phase 2/3 (NCT05431088) |

| 150 mg | 0.42 | 0.50 | 32.5 | 15.3 | Phase 2/3 (NCT05431088) |

Table 6: Ektacytometry (Oxygenscan) Results with this compound in SCD Patients

Experimental Protocols

Ektacytometry (Oxygenscan)

The Oxygenscan is performed using a Laser Optical Rotational Red Cell Analyzer (LORRCA). This technique measures the change in RBC deformability under a controlled oxygen gradient.

Protocol:

-

Sample Preparation: A whole blood sample is collected in an EDTA tube. The red blood cell count is standardized.

-

Suspension: The standardized blood sample is mixed with a polyvinylpyrrolidone (PVP) solution.

-

Analysis: The mixture is introduced into the LORRCA instrument. The sample is subjected to a constant shear stress while the partial pressure of oxygen (pO2) is gradually decreased (deoxygenation) and then increased (reoxygenation).

-

Measurement: The elongation index (EI), a measure of RBC deformability, is continuously measured as a function of pO2.

-

Data Interpretation: Key parameters are determined from the resulting curve, including the maximum elongation index (EImax) under normoxic conditions and the point of sickling (PoS), which is the pO2 at which the EI begins to decrease.

Indirect Bilirubin Measurement

Indirect (unconjugated) bilirubin is a marker of hemolysis. Its measurement is a standard clinical laboratory procedure.

Principle: Total bilirubin and direct (conjugated) bilirubin are measured spectrophotometrically. Indirect bilirubin is then calculated as the difference between total and direct bilirubin.

Procedure:

-

Sample Collection: A blood sample is collected, and serum or plasma is separated.

-

Diazo Reaction: The sample is reacted with a diazo reagent. Direct bilirubin reacts directly to form a colored compound.

-

Accelerator Addition: An accelerator (e.g., caffeine) is added to facilitate the reaction of indirect bilirubin with the diazo reagent.

-

Spectrophotometry: The absorbance of the resulting colored solutions is measured at a specific wavelength (e.g., 546 nm for direct bilirubin and 578 nm for total bilirubin) to determine the concentrations.

-

Calculation: Indirect Bilirubin = Total Bilirubin - Direct Bilirubin.

Reticulocyte Count

Reticulocyte count reflects the rate of red blood cell production by the bone marrow and is elevated in response to hemolysis.

Principle: Reticulocytes contain residual ribosomal RNA, which can be stained with a supravital stain like new methylene blue. Automated methods using flow cytometry are now standard.

Procedure (Automated):

-

Sample Preparation: A whole blood sample collected in an EDTA tube is used.

-

Staining: The blood sample is incubated with a fluorescent dye that specifically stains the RNA in reticulocytes.

-

Flow Cytometry: The stained sample is passed through a flow cytometer.

-

Detection: A laser illuminates the cells, and detectors measure the forward scatter (cell size), side scatter (cell complexity), and fluorescence intensity.

-

Quantification: Reticulocytes are identified and counted based on their specific fluorescence signal, and the count is reported as a percentage of total red blood cells or as an absolute number.

Conclusion

This compound demonstrates a promising pharmacokinetic and pharmacodynamic profile as a potential treatment for sickle cell disease. Its improved pharmacokinetic properties, including a long half-life and high RBC partitioning, may translate to a more favorable dosing regimen. The pharmacodynamic data from clinical trials consistently show that this compound effectively increases hemoglobin levels, reduces hemolysis, and improves red blood cell deformability. The methodologies for assessing these key pharmacodynamic endpoints are well-established and provide robust measures of the drug's biological activity. Further clinical investigation is ongoing to fully elucidate the long-term safety and efficacy of this compound in a broader patient population. This in-depth guide provides a solid foundation for understanding the scientific rationale and the data supporting the continued development of this novel therapeutic agent.

References

Osivelotor's Impact on Red Blood Cell Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule designed to combat sickle cell disease (SCD) by directly targeting the underlying pathophysiology of red blood cell (RBC) sickling. Unlike therapies that work through enzymatic signaling pathways, this compound functions as a potent sickle hemoglobin (HbS) polymerization inhibitor. It allosterically modifies hemoglobin, increasing its affinity for oxygen and stabilizing the oxygenated state. This direct intervention prevents the polymerization of deoxygenated HbS, the primary driver of RBC deformation, hemolysis, and the myriad of complications associated with SCD. Clinical investigations have demonstrated this compound's promise in improving key hematological and rheological parameters, offering a potential new therapeutic avenue for individuals with SCD.

This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative data from clinical trials, and an overview of the experimental protocols used to evaluate its efficacy. It also clarifies the distinction between this compound's direct hemoglobin modification and the mechanism of pyruvate kinase (PK) activators, another class of drugs under investigation for SCD that function through a metabolic signaling pathway.

Core Mechanism of Action: Direct Inhibition of HbS Polymerization

This compound's therapeutic effect is achieved through a direct, non-enzymatic mechanism. It is an allosteric modulator of hemoglobin.[1]

Mechanism:

-

Binding to Hemoglobin: this compound is an orally bioavailable small molecule that binds to the alpha chain of the hemoglobin molecule.[1] It forms a reversible covalent bond with the N-terminal valine.[1]

-

Increased Oxygen Affinity: This binding induces a conformational change in the hemoglobin molecule, increasing its affinity for oxygen.[1][2]

-

Stabilization of Oxygenated State: By increasing oxygen affinity, this compound stabilizes hemoglobin in its oxygenated (R-state) conformation.

-

Inhibition of Polymerization: The polymerization of HbS, which causes red blood cells to sickle, primarily occurs when hemoglobin is in its deoxygenated (T-state). By stabilizing the oxygenated state, this compound reduces the concentration of deoxygenated HbS, thereby inhibiting polymerization.

-

Improved Red Blood Cell Health: The inhibition of HbS polymerization leads to a cascade of beneficial effects on red blood cell health, including reduced sickling, decreased hemolysis, and improved cell deformability.

Distinction from Pyruvate Kinase (PK) Activators

It is crucial to differentiate this compound's mechanism from that of pyruvate kinase (PK) activators, another class of investigational drugs for SCD. PK activators, such as mitapivat and AG-946, work by targeting red blood cell metabolism through a signaling pathway.

Pyruvate Kinase Activator Mechanism:

-

PK Activation: These drugs allosterically activate the pyruvate kinase enzyme, a key regulator of glycolysis in red blood cells.

-

Metabolic Shift: PK activation leads to a decrease in the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG) and an increase in adenosine triphosphate (ATP).

-

Increased Oxygen Affinity: Lower levels of 2,3-DPG result in an increased affinity of hemoglobin for oxygen.

-

Improved RBC Function: Increased ATP levels improve red blood cell membrane integrity and overall function.

While both this compound and PK activators ultimately lead to increased hemoglobin-oxygen affinity, their primary targets and mechanisms are distinct. This compound directly binds to hemoglobin, whereas PK activators modulate a key enzyme in the glycolytic pathway.

Quantitative Data from Clinical Trials

Preliminary data from Part A of the Phase 2/3 study (NCT05431088) of this compound in adults with SCD have demonstrated significant improvements in key hematological and rheological parameters.

Table 1: Hematological Outcomes at Week 12

| Parameter | This compound 100 mg (n=12-13) | This compound 150 mg (n=11-12) |

| Mean Change in Hemoglobin (g/dL) | +2.63 (SD 1.42) to +2.67 (SD 1.52) | +3.17 (SD 1.82) to +3.27 (SD 1.70) |

| Mean Change in Hematocrit (%) | +7.83 (SD 4.06) to +7.87 (SD 4.25) | +9.61 (SD 4.60) to +9.73 (SD 4.26) |

| Mean Change in Erythropoietin (IU/L or mU/mL) | -121.7 (SD 346.3) to -140.4 | -89.9 (SD 243.4) |

Note: Ranges in values reflect data reported in different sources for the same study.

Table 2: Markers of Hemolysis and Red Blood Cell Deformability at Week 12

| Parameter | This compound 100 mg | This compound 150 mg |

| Indirect Bilirubin | Reduction from baseline | Reduction from baseline |

| Reticulocytes | Reduction from baseline | Reduction from baseline |

| Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 |

| Median Point of Sickling (PoS, mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 |

Experimental Protocols

The evaluation of this compound's impact on red blood cell health relies on a suite of specialized laboratory assays.

Assessment of Red Blood Cell Deformability and Sickling: Ektacytometry

Ektacytometry is a laser-diffraction viscometry technique used to measure RBC deformability. Oxygen gradient ektacytometry (oxygenscan) is a specialized application of this technique that assesses RBC deformability as a function of oxygen tension, providing a dynamic measure of sickling propensity.

Methodology Overview:

-

Sample Preparation: A whole blood sample is diluted in a viscous polyvinylpyrrolidone (PVP) solution.

-

Shear Stress Application: The RBC suspension is subjected to a constant shear stress in a transparent concentric cylinder system (e.g., LORRCA MaxSis).

-

Oxygen Gradient: The oxygen partial pressure (pO₂) within the sample chamber is gradually decreased to induce deoxygenation and then increased for reoxygenation.

-

Laser Diffraction: A laser beam is passed through the RBC suspension. The deformed, elongated RBCs diffract the light, creating an elliptical pattern.

-

Data Acquisition: A camera captures the diffraction pattern, and a computer calculates the Elongation Index (EI) from the geometry of the ellipse. The EI is a measure of RBC deformability.

Key Parameters Measured:

-

EImax: The maximum elongation index at normal oxygen levels, reflecting baseline RBC deformability.

-

EImin: The minimum elongation index at low oxygen levels, indicating the deformability of sickled cells.

-

Point of Sickling (PoS): The pO₂ at which the EImax decreases by a defined percentage (typically 5%), indicating the oxygen tension at which significant sickling begins.

Measurement of Hemoglobin-Oxygen Affinity

The effect of this compound on hemoglobin's affinity for oxygen is a critical pharmacodynamic endpoint. This is typically assessed by measuring the oxygen-hemoglobin dissociation curve.

Methodology Overview:

-

Hemox Analyzer: A common instrument for this measurement is the Hemox Analyzer. It subjects a blood sample to controlled deoxygenation and reoxygenation while continuously measuring the partial pressure of oxygen (pO₂) and the oxygen saturation of hemoglobin (%SO₂).

-

Oxygen Dissociation Curve (ODC): The resulting data are plotted as an ODC, which illustrates the relationship between pO₂ and the percentage of hemoglobin saturated with oxygen.

-

P50 Value: A key parameter derived from the ODC is the P50 value, which is the pO₂ at which hemoglobin is 50% saturated with oxygen. A lower P50 value indicates a higher affinity of hemoglobin for oxygen.

Conclusion

This compound represents a targeted therapeutic strategy for sickle cell disease, directly addressing the fundamental molecular defect of HbS polymerization. Its mechanism of action, centered on the allosteric modulation of hemoglobin to increase oxygen affinity, is distinct from other therapeutic approaches such as pyruvate kinase activation. The quantitative data from ongoing clinical trials are promising, demonstrating statistically significant improvements in hemoglobin levels, reductions in hemolysis, and enhanced red blood cell deformability. The experimental protocols outlined in this guide, particularly oxygen gradient ektacytometry, are essential tools for elucidating the pharmacodynamic effects of this compound and other novel anti-sickling agents. Continued research and clinical development will further define the role of this compound in the management of sickle cell disease.

References

An In-Depth Technical Guide to the Molecular Interactions of Osivelotor

Introduction

Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule in development for the treatment of sickle cell disease (SCD).[1][2] Developed by Global Blood Therapeutics and now owned by Pfizer, it is an inhibitor of sickle hemoglobin (HbS) polymerization, the fundamental pathophysiological event in SCD.[1][3] this compound shares a mechanism of action with the first-in-class drug voxelotor but demonstrates improved pharmacokinetic properties, potentially allowing for higher hemoglobin occupancy at lower doses.[4] This guide provides a detailed examination of the molecular interactions of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its mechanism and effects.

Core Molecular Interaction

The primary molecular mechanism of this compound involves its direct, allosteric modification of the hemoglobin molecule to increase its affinity for oxygen. This intervention is designed to counteract the core problem in SCD: the polymerization of deoxygenated HbS.

1. Binding to Hemoglobin: this compound binds specifically to the alpha-chain of the hemoglobin tetramer. It forms a reversible, covalent bond with the N-terminal valine residue. This reaction creates a Schiff base, a common biochemical linkage.

2. Allosteric Stabilization of the R-state: This binding event induces an allosteric change in the hemoglobin molecule, stabilizing it in the high-oxygen-affinity "R" (relaxed) state. In this conformation, hemoglobin binds oxygen more tightly.

3. Inhibition of HbS Polymerization: The polymerization of HbS, which causes red blood cells (RBCs) to deform into the characteristic sickle shape, occurs only when hemoglobin is in the low-oxygen-affinity "T" (tense) or deoxygenated state. By increasing the proportion of hemoglobin maintained in the oxygenated R-state, this compound reduces the concentration of deoxygenated HbS available to form polymers. This directly inhibits the primary pathological event in SCD, preventing RBC sickling, improving hemolysis, and ameliorating the downstream clinical consequences of the disease.

Quantitative Data from Clinical Investigations

Data from the Phase 2/3 clinical trial (NCT05431088) provide quantitative insights into the molecular and cellular effects of this compound. The following tables summarize key findings from Part A of this study, which was a 12-week dose-finding analysis in adults with SCD.

Table 1: Hematological and Hemolysis Marker Response at Week 12

| Parameter | 100 mg Dose Group | 150 mg Dose Group |

|---|---|---|

| Mean Change in Hemoglobin (g/dL) | +2.63 | +3.27 |

| Mean Change in Hematocrit (%) | +7.83 | +9.73 |

| Mean Change in Erythropoietin (IU/L) | -121.7 | -89.9 |

| Change in Indirect Bilirubin | Reduction from baseline | Reduction from baseline |

| Change in Reticulocytes | Reduction from baseline | Reduction from baseline |

Source: Preliminary data from Part A of the NCT05431088 study.

Table 2: Red Blood Cell Deformability (Ektacytometry) at Week 12

| Parameter | 100 mg Dose Group | 150 mg Dose Group |

|---|---|---|

| Median Elongation Index (EImax) | 0.37 to 0.53 | 0.42 to 0.50 |

| Median Point of Sickling (PoS, mmHg) | 37.8 to 20.8 | 32.5 to 15.3 |

Source: Preliminary data from Part A of the NCT05431088 study.

Table 3: Pharmacokinetic Parameters

| Parameter | Healthy Participants | Participants with SCD |

|---|---|---|

| Terminal Elimination Half-life | 19.9 to 30.7 days | ~10 days |

Source: Data from Phase 1 clinical trials.

Experimental Protocols

The characterization of this compound's molecular interactions relies on several key experimental techniques.

1. Ektacytometry (Oxygenscan)

-

Objective: To assess RBC deformability as a function of oxygen partial pressure.

-

Methodology:

-

Whole blood samples are collected from subjects.

-

The sample is introduced into an ektacytometer (e.g., Lorrca), an instrument that applies a defined shear stress to the RBCs.

-

The instrument measures the diffraction pattern produced by the laser passing through the sheared cells. The ellipticity of this pattern corresponds to the Elongation Index (EI), a measure of cell deformability.

-

The oxygen partial pressure within the sample chamber is precisely controlled and gradually decreased.

-

EI is measured continuously as the oxygen level drops, generating a curve. The "Point of Sickling" (PoS) is defined as the oxygen pressure at which the EI drops to a specific percentage of its maximum, indicating the point of significant cell stiffening due to HbS polymerization.

-

2. Hemoglobin-Oxygen Affinity Assay

-

Objective: To measure the affinity of hemoglobin for oxygen, often reported as p50 (the partial pressure of oxygen at which hemoglobin is 50% saturated).

-

Methodology:

-

Purified hemoglobin or whole blood lysate is prepared.

-

The sample is placed in a specialized instrument (e.g., Hemox Analyzer) or a microplate reader adapted for gas control.

-

The sample is first fully oxygenated and then gradually deoxygenated by introducing an inert gas like nitrogen.

-

Spectrophotometry is used to monitor the characteristic spectral shifts that occur as oxyhemoglobin converts to deoxyhemoglobin. Key wavelengths in the Soret (400-450 nm) and Q (500-600 nm) bands are monitored.

-

The percentage of oxygenated hemoglobin is calculated at numerous points during deoxygenation.

-

An oxygen dissociation curve is plotted (% saturation vs. pO2), from which the p50 value is determined. A lower p50 indicates higher oxygen affinity.

-

3. HbS Polymerization Delay Time Assay

-

Objective: To measure the kinetics of HbS polymerization.

-

Methodology:

-

A solution of purified, deoxygenated HbS at a specific concentration is prepared.

-

Polymerization is often initiated by a rapid temperature jump, as the process is temperature-dependent.

-

The formation of HbS polymers is monitored over time by measuring the increase in light scattering or turbidity of the solution using a spectrophotometer.

-

The "delay time" is the lag period before a rapid increase in polymerization is observed. This delay time is a critical parameter; drugs like this compound are expected to significantly prolong it.

-

4. Flow Adhesion Assay

-

Objective: To measure the adhesion of blood cells to endothelial adhesion molecules under physiological flow conditions.

-

Methodology:

-

Microfluidic channels are coated with specific adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) or P-selectin.

-

A whole blood sample from a subject is perfused through these channels at a controlled, physiologically relevant shear rate.

-

The channels are observed using microscopy, and video is recorded.

-

The number of adherent cells (RBCs, leukocytes) to the coated surface is counted and analyzed. A reduction in adherent cells indicates an improvement in blood flow properties and reduced cellular inflammation/adhesion, a key secondary benefit of inhibiting sickling.

-

Logical Framework of this compound's Therapeutic Effect

The therapeutic rationale for this compound is based on a direct causal chain: modifying the fundamental molecular defect to improve cellular function and, ultimately, clinical outcomes.

Conclusion

This compound represents a targeted, mechanism-based approach to treating sickle cell disease. Its molecular interaction is precise: forming a reversible covalent bond with the alpha-chain of hemoglobin to allosterically increase oxygen affinity. This action stabilizes the non-polymerizing R-state of HbS, directly inhibiting the root cause of RBC sickling. Quantitative data from clinical studies confirm that this molecular modulation translates into significant improvements in hematological parameters and RBC health. The detailed experimental protocols outlined provide the framework for quantifying these effects, underscoring the robust scientific foundation for this compound's development as a promising therapy for individuals with sickle cell disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. multimedia.elsevier.es [multimedia.elsevier.es]

- 3. sicklecellanemianews.com [sicklecellanemianews.com]

- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]

Osivelotor: A Deep Dive into its Role as a Hemoglobin S Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sickle cell disease (SCD) is a debilitating genetic disorder stemming from the polymerization of deoxygenated sickle hemoglobin (HbS), leading to red blood cell (RBC) sickling, hemolysis, and vaso-occlusive crises. Osivelotor (formerly GBT021601), a next-generation HbS polymerization inhibitor, represents a significant advancement in the therapeutic landscape for SCD. This technical guide elucidates the core mechanism of this compound, detailing its interaction with hemoglobin, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to evaluate its efficacy. This compound, like its predecessor voxelotor, functions by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of HbS and preventing the conformational changes that trigger polymerization.[1][2][3] Preclinical and clinical studies have demonstrated its potential for higher hemoglobin occupancy at lower doses compared to voxelotor, suggesting an improved therapeutic profile.[4][5]

The Pathophysiology of Sickle Cell Disease and the Rationale for HbS Polymerization Inhibition

The molecular basis of SCD lies in a single-point mutation in the beta-globin gene, resulting in the substitution of glutamic acid with valine. This seemingly minor alteration has profound consequences. When deoxygenated, HbS molecules aggregate into long, rigid polymers that distort the shape of red blood cells from their normal biconcave disc to a characteristic sickle or crescent shape. These sickled cells are less deformable, leading to microvascular obstruction, and have a shorter lifespan, resulting in chronic hemolytic anemia. The cascade of events triggered by HbS polymerization includes painful vaso-occlusive crises, end-organ damage, and a reduced life expectancy.

The therapeutic strategy of inhibiting HbS polymerization targets the root cause of SCD. By preventing the initial aggregation of deoxygenated HbS, it is possible to mitigate all downstream pathological consequences. This can be achieved by stabilizing the oxygenated, non-polymerizing conformation of HbS.

This compound's Mechanism of Action: Allosteric Modification of Hemoglobin

This compound is a small molecule that allosterically modulates the oxygen-binding properties of hemoglobin. It forms a reversible covalent bond with the N-terminal valine of the alpha-globin chain of hemoglobin. This binding event stabilizes the high-oxygen-affinity R-state of hemoglobin, effectively shifting the oxygen-hemoglobin dissociation curve to the left.

By increasing hemoglobin's affinity for oxygen, this compound ensures that a higher proportion of HbS remains in its oxygenated state, even at lower oxygen tensions. Since HbS polymerization is exclusively a feature of the deoxygenated T-state, this stabilization of the R-state directly inhibits the primary pathogenic event in SCD.

Quantitative Efficacy of this compound: Preclinical and Clinical Data

This compound has demonstrated significant efficacy in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Efficacy of this compound in a Murine Model of SCD

| Parameter | Voxelotor | This compound (GBT021601) | Improvement with this compound | Reference |

| Exposure (AUC) | - | ~4.8-fold greater | Enhanced bioavailability | |

| Half-life (in rats) | - | ~3.5-fold longer | Longer duration of action | |

| RBC Half-life | Increased | More significant increase | Improved RBC survival | |

| Hemoglobin Levels | Increased | Normalized to normal range | Greater restoration of Hb | |

| RBC Sickling | Reduced | Significantly reduced | Potent anti-sickling effect | |

| RBC Deformability | Improved | Improved | Enhanced RBC health |

Table 2: Preliminary Clinical Data from Phase 2/3 Study (NCT05431088) in Adults with SCD

| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) | Reference |

| Mean Increase in Hemoglobin (g/dL) at Week 12 | 2.63 (SD 1.42) | 3.27 (SD 1.70) | |

| Mean Increase in Hematocrit (%) at Week 12 | 7.83 (SD 4.06) | 9.73 (SD 4.26) | |

| Median %Hb Occupancy at Week 12 | ~34.6% (range 19.1-54.6) | 54.3% (range 39.9-73.1) | |

| Markers of Hemolysis (Indirect Bilirubin, Reticulocytes) | Reduced | Reduced | |

| RBC Deformability (Elongation Index) | Increased | Increased | |

| Point of Sickling (PoS) | Decreased | Decreased | |

| Adherent Cell Counts (FA-WB-VCAM & FA-WB-Psel) | Reduced below threshold for VOC risk | Reduced below threshold for VOC risk |

Experimental Protocols for Assessing this compound's Efficacy

The evaluation of this compound's impact on SCD pathophysiology relies on a set of specialized in vitro and ex vivo assays.

Measurement of Hemoglobin Oxygen Affinity (Oxygen Equilibrium Curve)

Objective: To determine the effect of this compound on the oxygen-binding properties of hemoglobin.

Methodology:

-

Whole blood or purified hemoglobin samples are prepared with and without varying concentrations of this compound.

-

The samples are placed in a specialized instrument (e.g., Hemox Analyzer or similar) that precisely controls the partial pressure of oxygen (pO2).

-

The instrument measures the percentage of hemoglobin saturated with oxygen at each pO2 level, generating an oxygen equilibrium curve (OEC).

-

The P50 value, which is the pO2 at which hemoglobin is 50% saturated with oxygen, is calculated from the OEC. A leftward shift in the OEC and a lower P50 value indicate increased oxygen affinity.

In Vitro HbS Polymerization Assay

Objective: To directly measure the inhibitory effect of this compound on the polymerization of deoxygenated HbS.

Methodology:

-

Purified HbS is incubated in the presence or absence of this compound.

-

The samples are deoxygenated under controlled conditions (e.g., by nitrogen gas) to induce polymerization.

-

The extent of polymerization is monitored over time by measuring the turbidity (light scattering) of the solution. An increase in turbidity indicates polymer formation.

-

The delay time before the onset of polymerization and the rate of polymerization are key parameters used to quantify the inhibitory effect of the compound.

Red Blood Cell Deformability and Sickling Analysis (Ektacytometry)

Objective: To assess the impact of this compound on the biomechanical properties of red blood cells under varying oxygen tensions.

Methodology:

-

Whole blood samples from SCD patients treated with this compound or placebo are analyzed using an ektacytometer (e.g., Oxygenscan).

-

The instrument subjects the red blood cells to a constant shear stress while precisely controlling the oxygen partial pressure.

-

A laser diffraction pattern is used to measure the elongation index (EI), which is a measure of RBC deformability. A higher EI indicates greater deformability.

-

The "point of sickling" (PoS) is determined as the oxygen tension at which there is a sharp decrease in the EI, indicating the onset of sickling. A lower PoS in this compound-treated samples signifies that sickling is delayed until a more hypoxic condition is reached.

Conclusion and Future Directions

This compound is a promising, next-generation HbS polymerization inhibitor that addresses the fundamental pathophysiology of sickle cell disease. Its improved pharmacokinetic profile and potent inhibition of HbS polymerization, as demonstrated in preclinical and ongoing clinical studies, suggest it may offer significant clinical benefits to individuals with SCD. The robust increases in hemoglobin levels and improvements in markers of hemolysis and red blood cell health underscore its potential as a disease-modifying therapy.

Future research will focus on the long-term safety and efficacy of this compound, including its impact on the frequency of vaso-occlusive crises and end-organ damage. Further elucidation of its effects on oxygen delivery in various tissues will also be of great interest. The continued development of potent and well-tolerated HbS polymerization inhibitors like this compound offers hope for a new era in the management of sickle cell disease.

References

- 1. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sicklecellanemianews.com [sicklecellanemianews.com]

- 3. What is the mechanism of Voxelotor? [synapse.patsnap.com]

- 4. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 5. This compound Phase II/III Trial Results | EHA 2024 [delveinsight.com]

Osivelotor: A Technical Guide to a Novel Sickle Hemoglobin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osivelotor (formerly GBT021601) is a next-generation, orally bioavailable small molecule currently under investigation for the treatment of sickle cell disease (SCD). It acts as an allosteric modulator of hemoglobin S (HbS), increasing its affinity for oxygen and thereby inhibiting the polymerization of deoxygenated HbS, a key pathological event in SCD. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data of this compound. Detailed methodologies for key experimental assays are also presented to facilitate further research and development in the field.

Chemical Structure and Properties

This compound is a complex aromatic compound with the IUPAC name 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde | [1] |

| Synonyms | GBT021601, GBT601, PF-07940367 | [1] |

| CAS Number | 2417955-18-9 | [1] |

| Molecular Formula | C₂₀H₂₂N₂O₆ | [1] |

| Molecular Weight | 386.404 g/mol | |

| Appearance | White to light yellow solid | |

| Solubility | In DMSO: 100 mg/mL (258.80 mM) | |

| Storage | 4°C for short term, -20°C for long term, stored under nitrogen, away from moisture |

Mechanism of Action

This compound's therapeutic effect stems from its ability to inhibit the polymerization of sickle hemoglobin (HbS). This is achieved through a specific, allosteric mechanism:

-

Binding to Hemoglobin: this compound binds to the α-chain of hemoglobin.

-

Increased Oxygen Affinity: This binding increases the oxygen affinity of HbS.

-

Stabilization of the Oxygenated State: By promoting the oxygenated state (R-state) of hemoglobin, this compound reduces the concentration of deoxygenated HbS (T-state), which is prone to polymerization.

-

Inhibition of Polymerization: The reduced concentration of deoxygenated HbS monomers prevents their aggregation into the rigid fibers that cause red blood cell sickling.

This mechanism of action is visually represented in the following signaling pathway diagram:

References

Osivelotor: A Deep Dive into its Potential as a Disease-Modifying Therapy for Sickle Cell Disease

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 29, 2025 – This technical whitepaper provides an in-depth analysis of Osivelotor (formerly GBT021601), a next-generation sickle hemoglobin (HbS) polymerization inhibitor, and its potential as a disease-modifying therapy for Sickle Cell Disease (SCD). Developed by Global Blood Therapeutics and now under the stewardship of Pfizer, this compound is an investigational oral therapy designed to address the root cause of SCD.[1] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, preclinical data, and clinical trial results, with a focus on quantitative data and experimental methodologies.

Introduction: The Challenge of Sickle Cell Disease

Sickle Cell Disease is a debilitating genetic blood disorder caused by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin S (HbS).[2] Under deoxygenated conditions, HbS molecules polymerize, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[2] This sickling process is the primary driver of the disease's pathophysiology, leading to chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. The complex cascade of events following HbS polymerization involves increased RBC adhesion to the vascular endothelium, inflammation, and hemolysis-mediated endothelial dysfunction.[3][4]

Mechanism of Action: A Targeted Approach to Inhibit HbS Polymerization

This compound is a small molecule that acts as a potent HbS polymerization inhibitor. It works by covalently and reversibly binding to the N-terminal valine of the alpha-globin chain of hemoglobin. This binding allosterically modifies the hemoglobin molecule, increasing its affinity for oxygen. By stabilizing hemoglobin in its oxygenated state, this compound directly counteracts the initial step in the disease cascade – the polymerization of deoxygenated HbS. This mechanism is intended to prevent RBC sickling, thereby mitigating the downstream consequences of hemolysis and vaso-occlusion.

Preclinical Evidence: Demonstrating Superiority over First-in-Class Agent

Preclinical studies in a murine model of SCD have demonstrated this compound's potential for improved efficacy compared to the first-in-class HbS polymerization inhibitor, voxelotor. This compound exhibited enhanced pharmacokinetic properties, which are believed to enable higher hemoglobin occupancy at lower doses.

| Parameter | This compound (GBT021601) vs. Voxelotor | Source |

| Pharmacokinetics (Rat Model) | ||

| Exposure | ~4.8-fold greater | |

| Half-life | ~3.5-fold longer | |

| Efficacy (Murine SCD Model) | ||

| Hemoglobin Oxygen Affinity | Increased | |

| Red Blood Cell Sickling | Reduced | |

| Red Blood Cell Half-life | Increased (not observed with voxelotor) | |

| Hemoglobin Levels | Increased (not observed with voxelotor) |

Table 1: Summary of Preclinical Data for this compound.

Clinical Development: The Phase 2/3 Study (NCT05431088)

This compound is currently being evaluated in a multicenter, three-part Phase 2/3 clinical trial (NCT05431088). Part A of the study is a randomized, open-label, 12-week dose-finding study in adult patients with SCD (HbSS/HbSβ0 genotype) and a baseline hemoglobin between 5.5 and 10.5 g/dL. Participants received a loading dose for four days followed by once-daily maintenance doses of either 100 mg or 150 mg.

Efficacy Results from Part A

Preliminary results from Part A of the study, with a data cutoff of June 20, 2023, have shown promising improvements in hematological and hemolysis markers.

| Parameter | This compound 100 mg (n=13) | This compound 150 mg (n=12) | Source |

| Hematological Response (at Week 12) | |||

| Mean (SD) Increase in Hemoglobin (g/dL) | 2.63 (1.42) | 3.27 (1.70) | |

| Mean (SD) Increase in Hematocrit (%) | 7.83 (4.06) | 9.73 (4.26) | |

| Hemolysis Markers (at Week 12) | |||

| Mean (SD) Change in Erythropoietin (IU/L) | -121.7 (346.3) (n=13) | -89.9 (243.4) (n=11) | |

| Indirect Bilirubin | Reduction from baseline | Reduction from baseline | |

| Reticulocytes | Reduction from baseline | Reduction from baseline | |

| Red Blood Cell Health (at Week 12) | |||

| Median Elongation Index (EImax) | Increase from 0.37 to 0.53 | Increase from 0.42 to 0.50 | |

| Median Point of Sickling (PoS) (mmHg) | Decrease from 37.8 to 20.8 | Decrease from 32.5 to 15.3 | |

| Vaso-occlusive Crises (VOCs) | |||

| Annualized VOC Rate (95% CI) (for 27 patients with ≥1 VOC at baseline) | 1.16 (0.55–2.43) on-study vs. 2.30 (1.81–2.92) at baseline |

Table 2: Preliminary Efficacy Data from Part A of the Phase 2/3 Study of this compound.

Safety and Tolerability

In the preliminary analysis of Part A, this compound was generally well-tolerated. Treatment-emergent adverse events (TEAEs) were reported in 62.9% of patients. The most common TEAEs included headache, upper respiratory tract infection, diarrhea, arthralgia, nausea, and urticaria. Treatment-related TEAEs were reported in 22.9% of patients, with headache being the most frequent.

Experimental Protocols

Ektacytometry (Oxygenscan)

Objective: To assess RBC deformability as a function of oxygen partial pressure.

Methodology: This assay measures the change in the RBC elongation index (EI) as the cells are subjected to a controlled deoxygenation and reoxygenation cycle under constant shear stress. A small volume of whole blood is mixed with a polyvinylpyrrolidone (PVP) solution and introduced into the ektacytometer. The instrument applies a constant shear stress to the RBCs, causing them to elongate. The degree of elongation is measured by laser diffraction. The oxygen partial pressure within the sample is gradually reduced, inducing HbS polymerization and a decrease in RBC deformability, which is reflected as a decrease in the EI. The "point of sickling" (PoS) is a key parameter, representing the oxygen pressure at which the EI begins to drop, indicating the onset of sickling.

Flow Adhesion Assays (FA-WB-VCAM and FA-WB-Psel)

Objective: To quantify the adhesion of whole blood cells to vascular cell adhesion molecule-1 (VCAM-1) and P-selectin, which are key mediators of vaso-occlusion.

Methodology: These assays utilize microfluidic channels coated with either recombinant human VCAM-1 or P-selectin. A sample of whole blood is perfused through the channels at a defined shear stress, simulating blood flow in the microvasculature. After the perfusion, the channels are washed to remove non-adherent cells. The number of adherent cells remaining in the channels is then quantified by microscopy. Elevated adhesion to VCAM-1 and P-selectin is associated with an increased risk of VOCs in patients with SCD.

Future Directions and Conclusion

The preliminary data from the ongoing Phase 2/3 study of this compound are encouraging, suggesting that this next-generation HbS polymerization inhibitor has the potential to be a valuable disease-modifying therapy for individuals with Sickle Cell Disease. The observed improvements in hemoglobin levels, markers of hemolysis, and red blood cell health, coupled with a manageable safety profile, support its continued clinical development.

Part B of the study, which is a placebo-controlled trial in a larger cohort of adult and adolescent patients, will be crucial in confirming the efficacy and safety of this compound. Furthermore, Part C will evaluate the pharmacokinetics and safety in pediatric patients, a population with a high unmet medical need.

References

- 1. PRELIMINARY RESULTS FROM A MULTICENTER PHASE 2/3 STUDY OF NEXT-GENERATION SICKLE HEMOGLOBIN POLYMERIZATION INHIBITOR this compound (GBT021601) FOR THE TREATMENT OF PATIENTS WITH SICKLE CELL DISEASE | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 2. Sickle cell disease: understanding pathophysiology, clinical features and advances in gene therapy approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pathophysiology of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Allosteric Modulation of Hemoglobin by Osivelotor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of abnormal sickle hemoglobin (HbS) under deoxygenated conditions. This polymerization leads to the characteristic sickling of red blood cells (RBCs), resulting in a cascade of pathological events, including chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. Osivelotor (formerly GBT021601 or PF-07940367) is an investigational, orally bioavailable small molecule developed by Global Blood Therapeutics (now part of Pfizer) as a next-generation HbS polymerization inhibitor.[1] This technical guide provides an in-depth overview of the core mechanism of this compound as an allosteric modulator of hemoglobin, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key pathways and processes.

Core Mechanism of Action: Allosteric Modulation of Hemoglobin

This compound's therapeutic strategy is centered on the allosteric modulation of hemoglobin. It is designed to increase hemoglobin's affinity for oxygen, thereby stabilizing the oxygenated, relaxed (R) state of the hemoglobin tetramer over the deoxygenated, tense (T) state.[2] HbS polymerization exclusively occurs when hemoglobin is in the deoxygenated T-state.[2]

This compound binds to the alpha-chain of the hemoglobin molecule, forming a reversible covalent Schiff base with the N-terminal valine.[1][3] This binding induces a conformational change that allosterically increases the oxygen affinity of the entire hemoglobin tetramer. By stabilizing the R-state, this compound effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization. This, in turn, is expected to inhibit RBC sickling and its downstream pathological consequences.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in modulating hemoglobin oxygen affinity and mitigating the pathophysiology of sickle cell disease has been evaluated in both preclinical models and clinical trials.

Preclinical Data

Preclinical studies in murine models of SCD have demonstrated this compound's potential to improve key hematological and cellular parameters. Compared to its predecessor, voxelotor, this compound exhibits improved pharmacokinetic properties, with approximately 4.8-fold greater exposure and a 3.5-fold longer half-life in rats.

| Parameter | Observation | Source |

| Hemoglobin Oxygen Affinity | Increased | |

| Red Blood Cell Sickling | Reduced | |

| Red Blood Cell Half-life | Increased | |

| Hemoglobin Levels | Increased | |

| Pharmacokinetics (in rats vs. Voxelotor) | ~4.8x greater exposure, ~3.5x longer half-life |

Clinical Data: Phase 2/3 Study (NCT05431088)

Preliminary data from Part A of an ongoing Phase 2/3 study in adults with SCD have shown dose-dependent improvements in hemoglobin levels, hematocrit, and markers of hemolysis.

| Parameter | 100 mg this compound (Mean Change from Baseline at Week 12) | 150 mg this compound (Mean Change from Baseline at Week 12) | Source |

| Hemoglobin (g/dL) | +2.63 | +3.27 | |

| Hematocrit (%) | +7.83 | +9.73 | |

| Indirect Bilirubin | Reduction observed | Reduction observed | |

| Reticulocytes | Reduction observed | Reduction observed |

Ektacytometry data from this study also indicated improvements in red blood cell deformability.

| Ektacytometry Parameter | 100 mg this compound (Change from Baseline to Week 12) | 150 mg this compound (Change from Baseline to Week 12) | Source |

| Median Elongation Index (EImax) | Increased from 0.37 to 0.53 | Increased from 0.42 to 0.50 | |

| Median Point of Sickling (PoS) (mmHg) | Decreased from 37.8 to 20.8 | Decreased from 32.5 to 15.3 |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Measurement of Hemoglobin-Oxygen Affinity (p50)

The oxygen affinity of hemoglobin is commonly quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 value indicates a higher affinity for oxygen.

Apparatus: TCS Hemox Analyzer

Protocol:

-

Sample Preparation: Whole blood samples are collected in sodium citrate vacutainers. For in vitro studies, blood is diluted to a 20% hematocrit and incubated with varying concentrations of this compound for 1 hour at 37°C. For analysis of clinical samples, the blood is diluted 50- to 100-fold in a TES buffer at 37°C.

-

Oxygenation: The diluted blood sample is placed in the Hemox Analyzer cuvette and saturated with compressed air (21% O2).

-

Deoxygenation: The sample is then deoxygenated with pure nitrogen.

-

Data Acquisition: During deoxygenation, the absorbance at isosbestic points for oxyhemoglobin (e.g., 570 nm) and deoxyhemoglobin (e.g., 560 nm) is recorded as a function of the partial pressure of oxygen (pO2).

-

Analysis: The oxygen equilibrium curve (OEC) is generated, and the p50 value is calculated from this curve using the Hemox Analyzer software.

Assessment of Red Blood Cell Deformability (Ektacytometry)

Ektacytometry measures the deformability of red blood cells under shear stress. The Lorrca MaxSis instrument with the Oxygenscan module is used to assess RBC deformability as a function of oxygen tension.

Apparatus: Lorrca MaxSis with Oxygenscan module

Protocol:

-

Sample Preparation: A standardized number of RBCs (e.g., 200 x 10^6) from a whole blood sample is suspended in a polyvinylpyrrolidone (PVP) buffer solution of known viscosity.

-

Analysis: The RBC suspension is subjected to a constant shear stress (e.g., 30 Pa) in the instrument's Couette system at 37°C.

-

Oxygen Gradient: The partial pressure of oxygen is gradually decreased from normoxic conditions (e.g., 160 mmHg) to hypoxic conditions (e.g., 20 mmHg) and then returned to normoxia.

-

Data Acquisition: A laser beam is passed through the RBC suspension, and the diffraction pattern is captured by a camera. The elongation index (EI), a measure of cell deformability, is calculated from the geometry of the diffraction pattern.

-

Parameters Measured:

-

EImax: Maximum elongation index under normoxic conditions.

-

EImin: Minimum elongation index under hypoxic conditions.

-

Point of Sickling (PoS): The pO2 at which the EI decreases by a defined percentage from EImax, indicating the onset of sickling.

-

In Vitro Red Blood Cell Sickling Assay

This assay is used to visually or quantitatively assess the extent of RBC sickling under induced hypoxic conditions.

Reagents: 2% Sodium Metabisulfite solution (freshly prepared).

Protocol:

-

Sample Preparation: One drop of fresh whole blood (anticoagulated) is mixed with one drop of 2% sodium metabisulfite solution on a microscope slide.

-

Incubation: The mixture is covered with a coverslip, and the edges are sealed with petroleum jelly or nail polish to create an anaerobic environment. The slide is incubated at room temperature for 1 to 4 hours.

-

Microscopic Examination: The slide is examined under a microscope at high power to observe the morphology of the red blood cells.

-

Quantification (optional): The percentage of sickled cells can be determined by counting the number of sickled and non-sickled cells in multiple fields of view.

Visualizations

Signaling Pathway: Allosteric Regulation of Hemoglobin by this compound

Caption: Allosteric modulation of HbS by this compound, promoting the R-state and inhibiting polymerization.

Experimental Workflow: Preclinical Evaluation of this compound

Caption: A typical preclinical workflow for evaluating the efficacy of this compound.